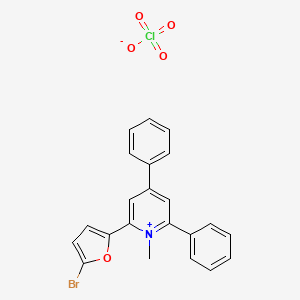
2-(5-Bromofuran-2-yl)-1-methyl-4,6-diphenylpyridin-1-ium perchlorate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(5-Bromofuran-2-yl)-1-methyl-4,6-diphenylpyridin-1-ium perchlorate is a complex organic compound that features a brominated furan ring, a methylated pyridinium ion, and two phenyl groups
Méthodes De Préparation
The synthesis of 2-(5-Bromofuran-2-yl)-1-methyl-4,6-diphenylpyridin-1-ium perchlorate typically involves multi-step organic reactions. The synthetic route often starts with the bromination of furan to obtain 5-bromofuran. This intermediate is then subjected to further reactions to introduce the pyridinium ion and phenyl groups. The final step involves the formation of the perchlorate salt. Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and catalysts to maximize yield and purity.
Analyse Des Réactions Chimiques
2-(5-Bromofuran-2-yl)-1-methyl-4,6-diphenylpyridin-1-ium perchlorate can undergo various types of chemical reactions, including:
Oxidation: The brominated furan ring can be oxidized under specific conditions to form different products.
Reduction: The compound can be reduced to remove the bromine atom or to modify the pyridinium ion.
Substitution: The bromine atom in the furan ring can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
2-(5-Bromofuran-2-yl)-1-methyl-4,6-diphenylpyridin-1-ium perchlorate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving molecular interactions and binding assays.
Industry: It may be used in the development of new materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism by which 2-(5-Bromofuran-2-yl)-1-methyl-4,6-diphenylpyridin-1-ium perchlorate exerts its effects involves interactions with molecular targets such as enzymes or receptors. The brominated furan ring and pyridinium ion play crucial roles in these interactions, potentially affecting various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparaison Avec Des Composés Similaires
Similar compounds to 2-(5-Bromofuran-2-yl)-1-methyl-4,6-diphenylpyridin-1-ium perchlorate include:
2-(5-Bromofuran-2-yl)-1,3-dioxolane: Shares the brominated furan ring but differs in the rest of the structure.
(5-Bromofuran-2-yl)methanol: Contains the brominated furan ring with a different functional group.
3,6-Bis(5-bromofuran-2-yl)pyrrolo[3,4-c]pyrrole-1,4-dione: Features multiple brominated furan rings and a different core structure. The uniqueness of this compound lies in its combination of the brominated furan ring, pyridinium ion, and phenyl groups, which confer distinct chemical and physical properties.
Propriétés
Numéro CAS |
114632-16-5 |
|---|---|
Formule moléculaire |
C22H17BrClNO5 |
Poids moléculaire |
490.7 g/mol |
Nom IUPAC |
2-(5-bromofuran-2-yl)-1-methyl-4,6-diphenylpyridin-1-ium;perchlorate |
InChI |
InChI=1S/C22H17BrNO.ClHO4/c1-24-19(17-10-6-3-7-11-17)14-18(16-8-4-2-5-9-16)15-20(24)21-12-13-22(23)25-21;2-1(3,4)5/h2-15H,1H3;(H,2,3,4,5)/q+1;/p-1 |
Clé InChI |
QCBSSFDARHBBQB-UHFFFAOYSA-M |
SMILES canonique |
C[N+]1=C(C=C(C=C1C2=CC=C(O2)Br)C3=CC=CC=C3)C4=CC=CC=C4.[O-]Cl(=O)(=O)=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Aziridine, 2-ethenyl-1-[(4-methylphenyl)sulfonyl]-](/img/structure/B14286325.png)
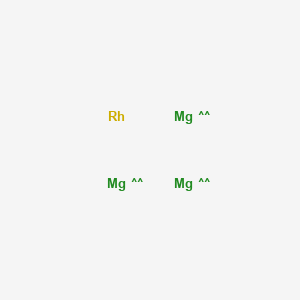
![2,5-Dioxobicyclo[4.2.0]octa-1(6),3-dien-7-yl acetate](/img/structure/B14286334.png)
![5-(3-{[2-(Ethylsulfanyl)ethyl]sulfanyl}propyl)-2H-tetrazole](/img/structure/B14286336.png)
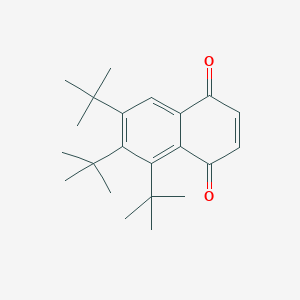

![N-[2-(2-Chlorophenoxy)ethyl]octan-1-amine](/img/structure/B14286367.png)
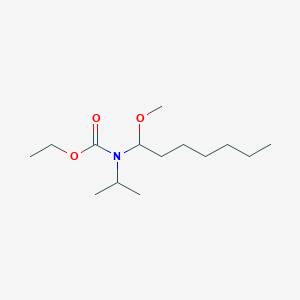
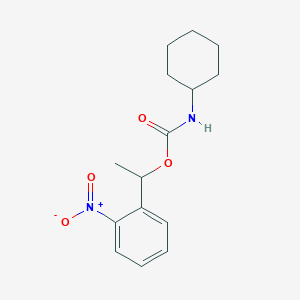
![4-{[4-(2-Nitroethenyl)phenoxy]sulfonyl}benzoic acid](/img/structure/B14286395.png)
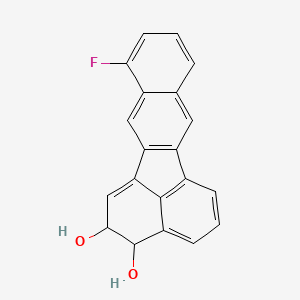
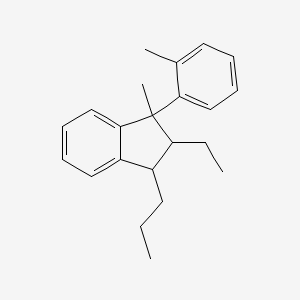
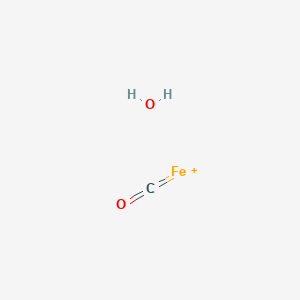
![4-[2-(2-Bromoacetamido)ethyl]phenyl dihydrogen phosphate](/img/structure/B14286428.png)
